molecular formula C12H9NO3S B8247717 4-(5-Formylthiophen-2-yl)picolinic acid methyl ester

4-(5-Formylthiophen-2-yl)picolinic acid methyl ester

Cat. No.: B8247717
M. Wt: 247.27 g/mol
InChI Key: WKTWFKQELQGGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Formylthiophen-2-yl)picolinic acid methyl ester is an organic compound that features a thiophene ring substituted with a formyl group at the 5-position and a picolinic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Formylthiophen-2-yl)picolinic acid methyl ester typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(5-Formylthiophen-2-yl)picolinic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-(5-Carboxythiophen-2-yl)picolinic acid methyl ester.

    Reduction: 4-(5-Hydroxymethylthiophen-2-yl)picolinic acid methyl ester.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

4-(5-Formylthiophen-2-yl)picolinic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(5-Formylthiophen-2-yl)picolinic acid methyl ester depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the formyl group can form covalent bonds with nucleophiles, while the picolinic acid moiety can chelate metal ions, potentially affecting enzymatic activities and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Formylthiophen-2-yl)picolinic acid: Lacks the methyl ester group but shares similar structural features.

    5-Formylthiophene-2-carboxylic acid: Similar thiophene ring with a formyl group but different carboxylic acid substitution.

    Picolinic acid methyl ester: Lacks the thiophene ring but shares the picolinic acid methyl ester moiety.

Properties

IUPAC Name

methyl 4-(5-formylthiophen-2-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S/c1-16-12(15)10-6-8(4-5-13-10)11-3-2-9(7-14)17-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTWFKQELQGGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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